

# Ulixertinib BVD-523 first-in-class ERK inhibitor profile

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## Compound Focus: Ulixertinib

CAS No.: 869886-67-9

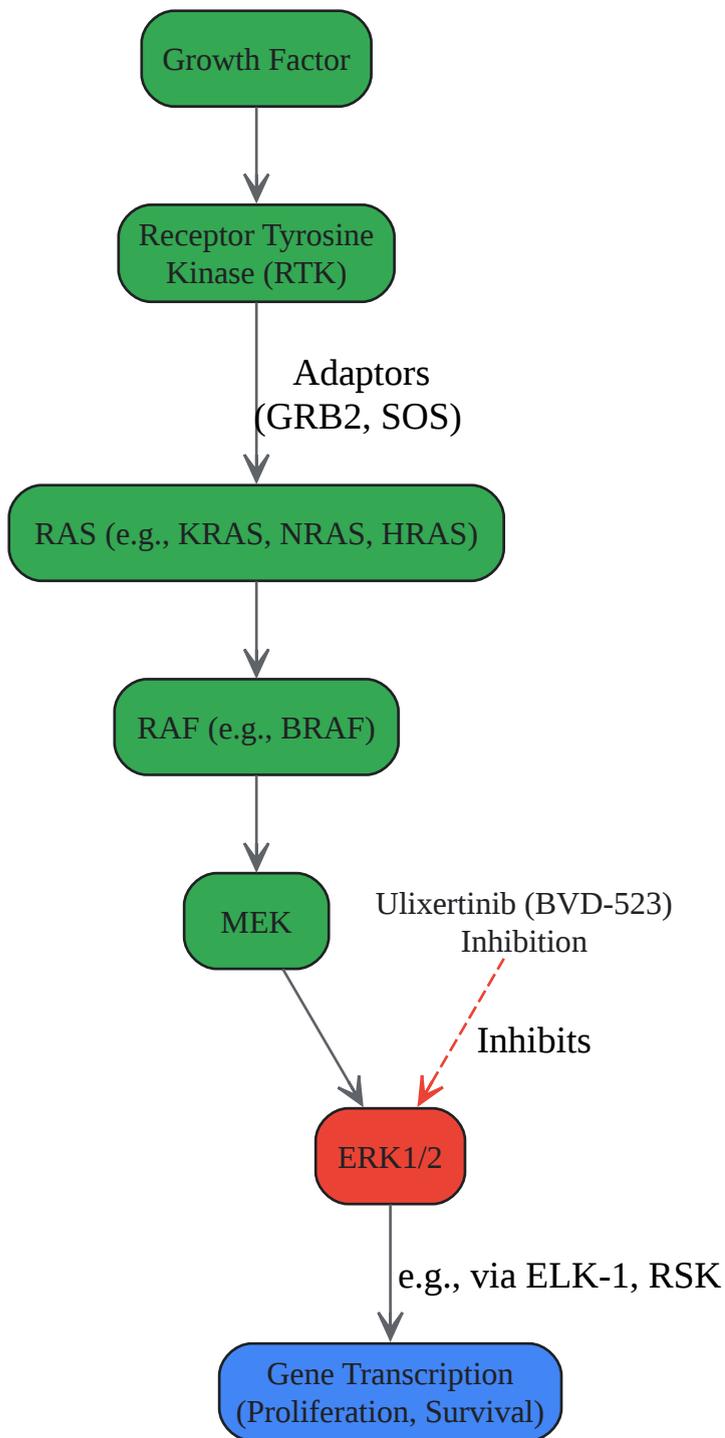
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## Mechanism of Action and Signaling Pathway

**Ulixertinib** directly targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating cell growth, proliferation, and differentiation [1]. This pathway consists of a core unit of three kinases: a MAPK kinase kinase (RAF), a MAPK kinase (MEK), and a MAPK (ERK) [1].

As the final node in this cascade, ERK activation is necessary for executing these cellular functions. Upon activation, ERK can regulate targets in the cytosol and translocate to the nucleus to phosphorylate transcription factors [1]. **Ulixertinib** inhibits this final step by binding to ERK1/2, blocking its ability to phosphorylate downstream substrates.



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**Ulixertinib** inhibits the terminal ERK1/2 kinases in the MAPK signaling cascade [1] [2].

## Preclinical and Quantitative Data

**Ulixertinib** demonstrates potent activity in preclinical models, effectively suppressing downstream ERK signaling and inhibiting the proliferation of cancer cells harboring various MAPK pathway mutations [3].

The table below summarizes key quantitative data from cellular assays:

Cell Line	Mutation	Assay Type	Incubation Time	IC <sub>50</sub> / Result	Citation
A375	BRAF V600E	pRSK Inhibition	2 hours	0.031 μM [3]	-
A375	BRAF V600E	pRSK Inhibition	2 hours	0.14 μM [3]	-
A375	BRAF V600E	Antiproliferation	72 hours	0.18 μM [3]	-
SKCO1	KRAS G12V	Antiproliferation	72 hours	0.356 μM [3]	-
SW620	KRAS G12V	Antiproliferation	72 hours	0.499 μM [3]	-
AsPC1	KRAS G12D	Antiproliferation	72 hours	0.849 μM [3]	-
NCI-H23	KRAS G12C	Antiproliferation	72 hours	1 μM [3]	-
In-vitro Kinase Assay	ERK2	Biochemical	20 minutes	<0.3 nM [3]	-

## Clinical Development and Pharmacokinetics

In a first-in-human Phase I study (NCT01781429), **Ulixertinib** was administered to 135 patients with MAPK-mutant advanced solid tumors. The study established the adult Recommended Phase II Dose (RP2D) as **600 mg taken orally twice daily** [4]. At this dose, **ulixertinib** exhibited dose-proportional exposure and achieved near-complete inhibition of ERK activity in whole blood [4].

The table below summarizes clinical pharmacokinetic parameters:

Parameter	Value/Result
Recommended Phase II Dose (RP2D)	600 mg twice daily (oral) [4]
Human Clearance (CL) Prediction	4.18 - 6.09 mL/min/kg [5]
Human Volume of Distribution (Vss) Prediction	1.34 - 1.70 L/kg [5]
Observed Half-life (t <sub>1/2</sub> ) in Animals	1.0 - 2.5 hours [5]
Absolute Oral Bioavailability	>92% (mice, rats); 34% (dogs) [5]

The most common treatment-related adverse events were **diarrhea (48%), fatigue (42%), nausea (41%), and dermatitis acneiform (31%)** [4]. A significant proportion of patients (32%) in the expansion cohort required dose reduction, indicating the need for careful management [4]. Despite this, the drug demonstrated an acceptable safety profile without untoward off-target toxicity [4] [2].

- **Efficacy in Solid Tumors:** In the Phase I study, partial responses were observed in patients with *NRAS*-, *BRAF V600*-, and non-*V600 BRAF*-mutant solid tumors [4]. The response rate was 14% among evaluable patients in the dose expansion cohort [4].
- **Limited Activity in Metastatic Uveal Melanoma:** A subsequent Phase II trial in metastatic uveal melanoma did not demonstrate significant activity. The best response in 13 enrolled patients was stable disease in only 4 individuals, with a median time to progression of 2.0 months [6].

## Key Experimental Protocols

For researchers, understanding the methodologies used to characterize **ulixertinib** is crucial. Below are detailed protocols for key experiments.

### Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This biochemical assay directly measures the compound's ability to inhibit ERK2 kinase activity [3].

- **Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **ulixertinib** against purified, activated ERK2 protein.
- **Procedure:**

- **Enzyme Preparation:** Express and purify MEK U911-activated ERK2 protein.
- **Assay Buffer:** 50 mM Tris (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.
- **Reaction Setup:** Dispense 1.2 nM ERK2 protein into a 384-well plate containing a serial dilution of **ulixertinib** (typically from 100 μM down to 0.1 nM), with a final DMSO concentration of 1%.
- **Pre-incubation:** Incubate enzyme and compound for 20 minutes at room temperature.
- **Initiation:** Start the reaction by adding a substrate solution containing 16 μM Erktide (IPTTPITTTYFFFK) and 120 μM ATP.
- **Quenching:** After 20 minutes, stop the reaction with 1% (v/v) formic acid.
- **Analysis:** Use a RapidFire Mass Spectrometry platform to quantify the levels of unphosphorylated (substrate) and phosphorylated Erktide (product). The IC<sub>50</sub> is calculated from the dose-response curve.

## Cellular Target Engagement and Proliferation Assay

This cell-based assay confirms the compound's on-target activity and functional effect in a relevant cellular context [3].

- **Objective:** To assess the inhibition of ERK downstream signaling (phospho-RSK levels) and the anti-proliferative effect of **ulixertinib** in A375 melanoma cells (harboring BRAF V600E mutation).
- **Procedure:**
  - **Cell Culture:** Maintain A375 cells in DMEM supplemented with 10% Fetal Calf Serum and 1% L-Glutamine.
  - **Plating:** Dispense cells into black, 384-well plates at a density of 200 cells per well in 40 μL of media and incubate overnight.
  - **Dosing:** Acoustically dispense **ulixertinib** directly into the cell plates over a 12-point concentration range (e.g., 30 μM down to 0.03 nM), ensuring a final DMSO concentration of 0.3%.
  - **Incubation:** Incubate the cells with the compound for 72 hours at 37°C and 5% CO<sub>2</sub>.
  - **Fixation and Staining:** Fix cells with 4% formaldehyde and stain nuclei with Hoechst 33342.
  - **Analysis:**
    - **Proliferation:** Perform automated cell counting using a Cellomics ArrayScan VTI imager. Compare cell counts to a Day 0 baseline plate to determine the anti-proliferative IC<sub>50</sub>.
    - **Target Engagement:** For phospho-RSK analysis, after a shorter incubation (e.g., 2 hours), lyse cells and measure phosphorylated RSK levels via immunoassay or western blot.

## Future Directions and Combination Strategies

Development of **ulixertinib** is ongoing, with strategies focused on overcoming resistance and improving efficacy [2]. Key approaches include:

- **Rational Combinations:** Combining **ulixertinib** with inhibitors of upstream nodes (e.g., **BRAF inhibitors**, **EGFR inhibitors**) or compensatory pathways (e.g., **CDK4/6 inhibitors**, **JAK inhibitors**) to block escape mechanisms and enhance anti-tumor activity [2].
- **Exploration in Pediatric Cancers:** Clinical trials are active or planned for pediatric low-grade glioma and other refractory pediatric cancers [2].

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